3-Chloro-1H-indazol-6-OL

描述

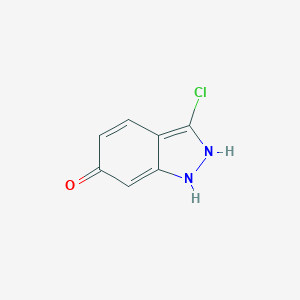

3-Chloro-1H-indazol-6-OL is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the sixth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-indazol-6-OL can be achieved through several methods:

Transition Metal-Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst.

Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-Chloro-1H-indazol-6-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone.

Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 1H-indazol-6-OL.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.

Major Products Formed

Oxidation: Formation of 3-chloro-1H-indazol-6-one.

Reduction: Formation of 1H-indazol-6-OL.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

3-Chloro-1H-indazol-6-OL has been investigated for its potential therapeutic effects, including:

- Anticancer Activity: Research indicates that indazole derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds have shown efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties: Indazole derivatives exhibit antimicrobial activities, making them candidates for developing new antibiotics. Their effectiveness against pathogens has been documented in several studies .

- Anti-inflammatory Effects: The compound may influence inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its ability to participate in various chemical reactions, such as:

- Substitution Reactions: The chlorine atom can be replaced with different nucleophiles to generate a variety of derivatives with tailored properties.

- Cyclization Reactions: It can be used to form other heterocyclic compounds through cyclization processes, expanding the library of available indazole derivatives .

Agrochemicals

The compound is also being explored for applications in agrochemicals. Its derivatives may possess herbicidal or insecticidal properties, which could lead to the development of new agricultural products aimed at improving crop yields while minimizing environmental impact .

Case Study 1: Antileishmanial Activity

A study focused on synthesizing 3-chloro-6-nitro-1H-indazole derivatives demonstrated significant antileishmanial activity against Leishmania major. The research utilized molecular docking to predict binding affinities with the trypanothione reductase enzyme, indicating that modifications on the indazole scaffold could enhance biological activity .

Case Study 2: Anticancer Mechanisms

Research on related indazole compounds revealed their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and death . These findings support the potential of this compound as a scaffold for anticancer drug development.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial | Efficacy against various cancers and pathogens |

| Organic Synthesis | Intermediate for complex molecules | Participates in substitution and cyclization reactions |

| Agrochemicals | Potential herbicides/insecticides | Emerging research on environmental impact |

| Biological Research | Anti-inflammatory properties | Modulates cytokine production |

作用机制

The mechanism of action of 3-Chloro-1H-indazol-6-OL involves its interaction with specific molecular targets:

Enzyme Inhibition: It acts as an inhibitor of various kinases, which are enzymes that play a crucial role in cell signaling pathways.

Molecular Pathways: The compound affects pathways involved in cancer cell growth and survival, making it a potential candidate for anticancer drug development.

相似化合物的比较

Similar Compounds

1H-Indazole: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.

3-Chloro-1H-indazole: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.

6-Hydroxy-1H-indazole: Lacks the chlorine atom, which influences its biological activity and chemical properties.

Uniqueness

3-Chloro-1H-indazol-6-OL is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity

生物活性

3-Chloro-1H-indazol-6-OL is a heterocyclic compound belonging to the indazole family, characterized by a fused indazole ring system and a hydroxyl group at the 6-position. The presence of a chlorine atom at the 3-position enhances its chemical properties, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitrogen-containing heterocyclic ring, which is significant in the development of various bioactive molecules. The hydroxyl group increases its solubility and reactivity, making it an attractive candidate for drug development.

Promising Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects, which may be attributed to its ability to disrupt microbial cell functions.

- Anticancer Activity : It has been shown to inhibit cell growth in various cancer cell lines, including colon and melanoma. For example, one study reported that derivatives of indazole compounds significantly inhibited the proliferation of cancer cells by targeting specific biochemical pathways .

- Anti-inflammatory Effects : The compound has been associated with the inhibition of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), indicating its potential use in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

- Inhibition of Kinases : This compound may act as an enzyme inhibitor, particularly against kinases involved in cancer progression.

- Cell Cycle Regulation : It has been observed to induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax, affecting cell cycle distribution .

- Molecular Interactions : Molecular docking studies have demonstrated stable binding interactions with biological targets such as Leishmania trypanothione reductase, highlighting its potential as an antileishmanial agent .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-6-nitroindazole | Nitro group at position 6 | Enhanced antileishmanial activity |

| 1H-Indazole | Basic indazole structure | Less reactive than chlorinated derivatives |

| 4-Chloroindazole | Chlorine at position 4 | Different biological activity profile |

| 5-Bromoindazole | Bromine substitution at position 5 | Potentially different pharmacokinetic properties |

Each compound possesses unique characteristics that influence their biological activities, allowing for extensive exploration in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Antileishmanial Activity : A study demonstrated that specific derivatives showed promising growth inhibition against Leishmania major, with molecular dynamics simulations indicating stable binding to the target enzyme .

- Antitumor Activity : Another research highlighted that certain derivatives exhibited significant cytotoxic effects on K562 leukemia cells, with IC50 values indicating effective inhibition at low concentrations .

- Inflammatory Response Modulation : Research has shown that indazole derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation.

属性

IUPAC Name |

3-chloro-2H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVOJLPFEDCFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646681 | |

| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116570-49-1 | |

| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。